Anthraquinone

Description

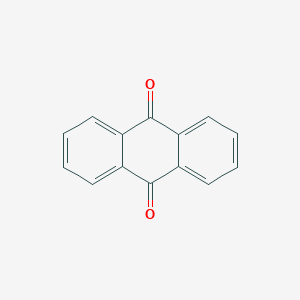

Structure

3D Structure

Properties

IUPAC Name |

anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2, Array | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71730-08-0 | |

| Record name | 9,10-Anthracenedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71730-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020095 | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³ | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals | |

CAS No. |

84-65-1 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030MS0JBDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Multifaceted Biological Activities of Anthraquinone Derivatives: A Technical Guide

An in-depth exploration of the therapeutic potential of anthraquinone derivatives, detailing their anticancer, antimicrobial, anti-inflammatory, and antiviral properties through quantitative data, experimental protocols, and pathway visualizations.

Introduction

This compound derivatives, a class of aromatic compounds based on the 9,10-dioxoanthracene core structure, are ubiquitously found in nature, particularly in plants, fungi, and lichens.[1][2] For centuries, these compounds have been utilized in traditional medicine, and modern scientific investigation has begun to unravel the molecular mechanisms behind their broad spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the significant therapeutic potential of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. To facilitate research and drug development, this guide presents quantitative biological data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Anticancer Activity

This compound derivatives represent a privileged scaffold in the development of anticancer agents, with several compounds, such as doxorubicin (B1662922) and mitoxantrone, being established chemotherapeutic drugs.[3][5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases and kinases.[1][4][6]

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required for 50% inhibition of cell growth in vitro, is a key metric for comparison.[7]

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [8] |

| Amide this compound derivative 67 | HCT116 (Colon) | 17.80 (µg/mL) | [6] |

| Azasugar-anthraquinone derivative 51 | MCF-7 (Breast) | 17.3 | [6] |

| This compound 37 | DU-145 (Prostate) | 10.2 | [6] |

| This compound 37 | HT-29 (Colon) | 8.5 | [6] |

| This compound-thiosemicarbazone derivative 34 | K562 (Leukemia) | 2.17 | [6] |

| This compound-thiosemicarbazone derivative 35 | K562 (Leukemia) | 2.35 | [6] |

| N-alkylated this compound derivative 65 | MCF-7 (Breast) | 13.6 | [6] |

| N-alkylated this compound derivative 65 | HeLa (Cervical) | 14.1 | [6] |

| N-alkylated this compound derivative 65 | MO59J (Glioblastoma) | 14.8 | [6] |

| Nordamnacanthal (MS01) | A549 (Lung) | 16.3 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined density and incubate overnight to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 72 hours).[5] Include a solvent control.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm (e.g., 570 nm).[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Sources of Anthraquinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthracenedione core. They are widely distributed in nature, found in various plants, fungi, lichens, and even some insects.[1] These compounds and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of anthraquinone compounds, methods for their extraction and quantification, and insights into their mechanisms of action through key signaling pathways.

Natural Sources and Quantitative Data of this compound Compounds

Anthraquinones are biosynthesized through different pathways in various organisms. In plants, both the acetate-malonate and the shikimate pathways are involved, while in fungi and lichens, the acetate-malonate pathway is the primary route.[4][5] This diversity in biosynthesis contributes to the wide array of this compound structures found in nature. The following tables summarize the quantitative data of prominent this compound compounds from various natural sources.

Table 1: this compound Content in Plant Sources

| Plant Species | Family | Plant Part | This compound Compound(s) | Concentration (% w/w or mg/g) | Reference(s) |

| Rheum palmatum | Polygonaceae | Roots and Rhizomes | Emodin (B1671224) | 2.31 mg/g | [6] |

| Aloe-emodin (B1665711), Rhein (B1680588), Chrysophanol, Physcion (B1677767) | 0.3 - 0.7% (free aglycones), up to 2.1% (total after hydrolysis) | [7] | |||

| Senna alexandrina (Senna) | Fabaceae | Leaves | Rhein | 0.098 - 0.30% | [1] |

| Aloe-emodin | 0.081 - 0.34% | [1] | |||

| Cassia tora | Fabaceae | Seeds | Emodin | 0.0058 - 0.1002% | [8] |

| Chrysophanol | 0.0015 - 0.182% | [8] | |||

| Polygonum cuspidatum | Polygonaceae | Rhizomes | Emodin | Extraction recovery of 99% | [9] |

| Rumex japonicus | Polygonaceae | Roots | Emodin, Chrysophanol, Physcion | 3.4 mg, 24.1 mg, and 2.0 mg respectively from 500 mg of crude extract | [5] |

| Aloe vera | Asphodelaceae | Leaf exudate | Aloe-emodin | Present as a major active principle | [2] |

Table 2: this compound Content in Fungal and Lichen Sources

| Organism | Type | This compound Compound(s) | Yield/Concentration | Reference(s) |

| Aspergillus chevalieri | Fungus | Physcion | 85.2 mg/L (in 5-L bioreactor) | [10] |

| Aspergillus terreus (engineered) | Fungus | Physcion | 6.3 g/L (in fed-batch fermentation) | [11] |

| Penicillium sp. OUCMDZ-4736 | Fungus | This compound derivatives | Higher yields under acidic conditions (pH 2.5) | [12] |

| Dermocybe sanguinea | Fungus | Emodin, Dermocybin (B13127996) | 56 g of emodin and dermocybin fraction from 10.5 kg of fresh fungi | [13] |

| Xanthoria parietina | Lichen | Parietin (Physcion) | Quantified by HPLC from acetone (B3395972) rinse of thalli | [8][14] |

| Microsporum sp. (marine fungus) | Fungus | Physcion | 0.59 mg/L | [14] |

| Aspergillus parasiticus | Fungus | Physcion | 1.2 mg/L | [14] |

Experimental Protocols: Extraction, Purification, and Quantification

The isolation and analysis of anthraquinones from natural sources involve a series of steps, including extraction, purification, and quantification. The choice of method depends on the source material and the target compounds.

Protocol 1: General Extraction of Anthraquinones from Plant Material

This protocol provides a general procedure for the extraction of anthraquinones from dried and powdered plant material.

-

Sample Preparation : Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction :

-

For free anthraquinones (aglycones) : Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like chloroform (B151607) or ethyl acetate.[15]

-

For this compound glycosides : Use polar solvents such as methanol (B129727), ethanol, or water-ethanol mixtures.[15]

-

-

Hydrolysis (for glycosides) : To obtain the aglycones from their glycosidic forms, acid hydrolysis is often employed. Reflux the extract with an acid (e.g., hydrochloric acid) to cleave the sugar moieties.[16] The use of ferric chloride can aid in the cleavage of C-C bonds in dianthrones.[16]

-

Purification : The crude extract can be further purified using techniques such as liquid-liquid partitioning, column chromatography (using silica (B1680970) gel or Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC).[5][11]

Protocol 2: Extraction and Quantification of Rhein and Aloe-emodin from Senna alata Leaves by HPLC

This protocol details a validated HPLC method for the simultaneous determination of rhein and aloe-emodin.[17]

-

Extraction :

-

Reflux the powdered leaves with a solution of 5% hydrochloric acid (v/v), 5% ferric chloride (w/v), and 15% water in methanol (v/v). This solvent mixture has been shown to increase the this compound content in the extract.[17]

-

-

HPLC Analysis :

-

Column : TSK-gel ODS-80Tm column (5 µm, 4.6 x 150 mm).[18]

-

Mobile Phase : Isocratic elution with a mixture of methanol and 2% aqueous acetic acid (70:30, v/v).[18]

-

Detection : UV detection at 254 nm.[18]

-

Quantification : Create a calibration curve using standard solutions of rhein and aloe-emodin to determine the concentration in the samples.[18]

-

Protocol 3: Fermentation and Extraction of Physcion from Aspergillus chevalieri

This protocol is based on the optimization of fermentation conditions for enhanced physcion production.[10]

-

Fungal Culture : Cultivate Aspergillus chevalieri in a suitable medium, such as Potato Dextrose Broth (PDB) supplemented with glucose.

-

Optimization of Fermentation Parameters :

-

Initial pH : 6.6

-

Temperature : 28 °C

-

Agitation : 177 rpm

-

Glucose Concentration : 30 g/L

-

-

Extraction : After the fermentation period (e.g., 8-11 days), extract the physcion from the culture broth and/or mycelium using an appropriate organic solvent like ethyl acetate.

-

Purification and Quantification : Purify the crude extract using chromatographic techniques and quantify the physcion content using a validated analytical method such as HPLC.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Emodin-Induced Apoptosis

Emodin is a well-studied this compound known to induce apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6][19][20]

Caption: Emodin-induced apoptosis signaling pathway.

Rhein and the NF-κB Signaling Pathway

Rhein exhibits anti-inflammatory properties, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammatory responses.

Caption: Rhein's inhibitory effect on the NF-κB pathway.

Chrysophanol and the MAPK Signaling Pathway

Chrysophanol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[21]

Caption: Chrysophanol's modulation of the MAPK pathway.

Physcion-Induced Cell Cycle Arrest

Physcion can induce cell cycle arrest, particularly at the G0/G1 phase, in cancer cells. This effect is often associated with the downregulation of key cell cycle regulatory proteins.[13][22]

Caption: Physcion-induced G0/G1 cell cycle arrest.

Conclusion

Natural sources provide a rich and diverse reservoir of this compound compounds with significant therapeutic potential. This guide has offered a detailed overview of the occurrence, extraction, quantification, and mechanistic actions of these valuable biomolecules. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of anthraquinones in medicine and science. Continued research into less-explored sources, such as insects, and further elucidation of their complex biological activities will undoubtedly unveil new opportunities for therapeutic innovation.

References

- 1. Chrysophanol selectively represses breast cancer cell growth by inducing reactive oxygen species production and endoplasmic reticulum stress via AKT and mitogen-activated protein kinase signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emodin induces apoptosis of human cervical cancer cells through poly(ADP-ribose) polymerase cleavage and activation of caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of Apoptosis Induced by Emodin and Related Regulatory Mechanisms in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. The Roles of the this compound Parietin in the Tolerance to Desiccation of the Lichen Xanthoria parietina: Physiology and Anatomy of the Pale and Bright-Orange Thalli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. via.library.depaul.edu [via.library.depaul.edu]

- 10. researchgate.net [researchgate.net]

- 11. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. An anti-HBV this compound from aciduric fungus Penicillium sp. OUCMDZ-4736 under low pH stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparative Isolation of Anthraquinones from the Fungus Dermocybe sanguined Using Enzymatic Hydrolysis by the Endogenous β-Glucosidase [agris.fao.org]

- 14. mdpi.com [mdpi.com]

- 15. Over-expression of cyclin D1 regulates Cdk4 protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Emodin and Dermocybin Natural Anthraquinones as High-Temperature Disperse Dyes for Polyester and Polyamide | Semantic Scholar [semanticscholar.org]

The Anthraquinone Core: A Technical Guide to Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthraquinone core, a privileged chemical scaffold with significant applications ranging from industrial dyes to life-saving pharmaceuticals. We will delve into its fundamental structure, physicochemical properties, synthesis, and diverse biological functions, with a particular focus on its role in oncology. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and clear visualizations of key biological pathways and workflows.

The this compound Core: Structure and Properties

The fundamental this compound structure is a tricyclic aromatic organic compound based on anthracene (B1667546).[1] Its chemical formula is C₁₄H₈O₂, and it is formally known as 9,10-anthracenedione or 9,10-dioxoanthracene, indicating two ketone groups on the central ring.[1][2] This planar structure is the foundation for a vast class of derivatives.[3] this compound itself is a yellow, highly crystalline solid that is poorly soluble in water but soluble in hot organic solvents like ethanol (B145695) and acetone.[1][4]

The remarkable versatility of the this compound scaffold stems from the ability to modify its electronic properties and, consequently, its function by introducing various substituent groups.[5] For instance, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂), at positions 1, 4, 5, or 8 is crucial for imparting color, making these derivatives valuable as dyes.[6][7] These substitutions also profoundly influence the molecule's physicochemical properties, which are critical for its biological activity, including absorption, distribution, metabolism, and excretion (ADMET) profile.[8]

Physicochemical Data of Key this compound Derivatives

The following table summarizes key physicochemical properties for several important this compound derivatives, which are crucial for predicting their behavior in biological systems.

| Compound Name | LogP | pKa | λmax (nm) |

| 9,10-Anthraquinone | 3.39 | - | 325 |

| Alizarin (1,2-Dihydroxythis compound) | 2.63 | 6.8, 11.1 | 433[8] |

| Emodin (1,3,8-Trihydroxy-6-methylthis compound) | 3.10 | 7.0, 9.4, 11.6 | 438[8] |

| Chrysophanol (1,8-Dihydroxy-3-methylthis compound) | 3.55 | 8.3, 11.2 | 428[8] |

| Rhein (1,8-Dihydroxy-3-carboxythis compound) | 2.45 | 3.2, 8.1, 11.4 | 432[8] |

| 1-Aminothis compound | 2.65 | 3.3 | 465[8] |

| 1,4-Diaminothis compound | 1.86 | - | 550, 590 |

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is a well-established field, with several classic and modern methods available to chemists.

Common Synthetic Methodologies

One of the most common and historically significant methods for synthesizing the this compound core is the Friedel–Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene (B151609), followed by intramolecular condensation.[9] This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10] More recent innovations include the use of greener catalysts, such as alum (KAl(SO₄)₂·12H₂O), in aqueous media, which offers high yields and milder reaction conditions.[9][11]

Other notable synthetic routes include:

-

Oxidation of Anthracene: The parent this compound was first prepared by the oxidation of anthracene.[12][13]

-

Diels-Alder Reactions: This cycloaddition strategy is a consistent approach for preparing various substituted anthraquinones.[14]

A general workflow for the synthesis and purification of an this compound derivative is visualized below.

Experimental Protocol: One-Pot Synthesis of this compound Derivatives using Alum

This protocol describes an efficient and environmentally friendly synthesis of this compound derivatives catalyzed by alum in an aqueous medium.[9]

Materials:

-

Phthalic anhydride

-

Substituted benzene (e.g., toluene, xylene)

-

Alum (KAl(SO₄)₂·12H₂O)

-

Deionized water

-

25-mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a 25-mL round-bottom flask, mix phthalic anhydride (1 mmol), the desired substituted benzene (1.1 mmol), and 5 mL of water.[11]

-

Add alum (25 mol%) to the mixture.[11]

-

Stir the reaction mixture vigorously at ambient temperature. Reaction times typically range from 60 to 120 minutes.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is separated by filtration.

-

Wash the solid with water and dry to yield the crude this compound derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Purity Analysis

The structural confirmation and purity assessment of synthesized anthraquinones are critical. A combination of analytical techniques is typically employed.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (MS) or diode-array detection (DAD), is the most reliable and widely used method for dye identification and purity assessment.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure and confirming the position of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the characteristic carbonyl (C=O) stretches.

Functions and Biological Activities

Anthraquinones are ubiquitous, with functions spanning from natural pigments to key industrial and pharmaceutical agents.[13]

Industrial Applications: Dyes and Pigments

This compound-based dyes are the second-largest class of synthetic dyes after azo compounds, prized for their vibrant colors (especially reds and blues), exceptional lightfastness, and chemical stability.[7] They are used extensively in the textile industry to dye natural and synthetic fibers like cotton, wool, and polyester.[5][7] Different classes, such as vat, disperse, and acid dyes, are employed depending on the fiber type and desired properties.[7][17]

Pharmacological Applications

The planar this compound scaffold is a cornerstone of many therapeutic agents, demonstrating a wide array of biological activities.[18][19][20]

Anthraquinones are among the most important scaffolds in cancer chemotherapy.[21][22] Several clinically approved drugs, including doxorubicin, daunorubicin, and mitoxantrone, are this compound derivatives.[3][13] Their antitumor activities are mediated through multiple mechanisms.[23][24]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system allows anthraquinones to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] This action can inhibit enzymes like Topoisomerase II, which is crucial for managing DNA topology during cell division.[21]

-

Generation of Reactive Oxygen Species (ROS): Many this compound derivatives can undergo redox cycling, leading to the production of ROS.[3] Elevated ROS levels induce oxidative stress, causing cellular damage and triggering programmed cell death (apoptosis) in cancer cells.[25]

-

Modulation of Signaling Pathways: Anthraquinones can alter key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[23] One critical pathway is the ROS/JNK signaling cascade.

The ROS/JNK Signaling Pathway in this compound-Induced Apoptosis: Some this compound compounds induce apoptosis in cancer cells, such as human colon cancer cells (HCT116), through the ROS/JNK pathway.[25] The process can be summarized as follows:

-

The this compound derivative induces the generation of intracellular ROS.[25]

-

Increased ROS levels lead to the activation (phosphorylation) of Jun N-terminal kinase (JNK), a key mediator of apoptosis.[25]

-

Activated JNK can phosphorylate proteins in the Bcl-2 family, modulating their activity to favor apoptosis (e.g., activating pro-apoptotic Bax and inhibiting anti-apoptotic Bcl-2).[25]

-

This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[25]

-

Cytochrome c triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the final stages of apoptosis.[25]

Cytotoxic Activity of this compound Derivatives: The efficacy of potential anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below presents IC₅₀ values for various this compound derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 1,3-dihydroxy-9,10-anthraquinone (15) | HepG2 (Liver) | 1.23 |

| This compound-thiosemicarbazone (34) | K562 (Leukemia) | 2.17 |

| This compound-thiosemicarbazone (35) | K562 (Leukemia) | 2.35 |

| This compound-thiosemicarbazone (36) | HeLa (Cervical) | 7.66 |

| 1-nitro-2-acyl this compound-leucine (8a) | HCT116 (Colon) | 17.80 (µg/mL) |

Certain naturally occurring anthraquinones, found in plants like senna, aloe, and rhubarb, are well-known for their laxative effects.[13][19][26][27] Their mechanism of action is linked to the induction of apoptosis in colonic epithelial cells. This process is thought to involve the destruction of the intestinal mucosal barrier and the release of pro-inflammatory factors like TNF-α, leading to increased motility.[28]

Beyond their roles in cancer and constipation, anthraquinones exhibit a broad spectrum of other biological activities, including:

-

Anti-inflammatory effects: Some derivatives can inhibit pro-inflammatory cytokine production and downregulate pathways like NF-κB.[18]

-

Antimicrobial activity: Various anthraquinones have shown efficacy against bacteria and fungi.[18][20]

-

Antioxidant properties: They can scavenge free radicals and reduce oxidative damage.[18]

Key Experimental Protocols in this compound Research

This section provides detailed methodologies for foundational experiments used to evaluate the biological activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound by measuring the metabolic activity of cells, which serves as an indicator of cell viability.[29][30]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[29][30] The amount of formazan produced is directly proportional to the number of living cells.[29] These crystals are then dissolved in a solvent like DMSO, and the absorbance is measured spectrophotometrically.[29]

Materials:

-

Target cancer cell lines (e.g., HCT116, HeLa, HepG2)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)

-

This compound compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1.5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[3][30] Incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the DMSO stock. The final DMSO concentration should typically not exceed 0.5%.[29] Remove the old medium and add 100 µL of medium containing the various compound concentrations to the wells. Include "untreated" and "vehicle control" (medium with DMSO) wells.[29]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][29]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[30] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[29]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.[30]

Protocol: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

6-well plates

-

This compound compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the this compound compound at the desired concentrations for the appropriate time.[3]

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[3]

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cells.[3]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 84-65-1 [chemicalbook.com]

- 5. arrowy-flier.com [arrowy-flier.com]

- 6. This compound dyes - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Dyes - Dyeing-pedia [china-dyestuff.com]

- 13. Anthraquinones - Wikipedia [en.wikipedia.org]

- 14. Recent total syntheses of this compound-based natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrevlett.com [chemrevlett.com]

- 17. This compound dye | Synthesis, Applications, Properties | Britannica [britannica.com]

- 18. researchgate.net [researchgate.net]

- 19. zienjournals.com [zienjournals.com]

- 20. A Natural this compound Plants with Multi- Pharmacological Activities | Texas Journal of Medical Science [zienjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Novel this compound compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The this compound laxatives. Biological assay and its relation to chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound derivatives in vegetable laxatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Experimental study on the molecular mechanism of this compound cathartics in inducing melanosis coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

Toxicological Profile of Anthraquinone Laxatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone laxatives are a class of stimulant laxatives derived from natural sources such as senna, cascara, and aloe, or produced synthetically, like danthron (B1669808).[1] For centuries, they have been utilized for the management of constipation.[1] However, significant safety concerns, primarily related to their genotoxic and carcinogenic potential, have led to regulatory scrutiny and the withdrawal of some products from the market.[2][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound laxatives, focusing on their mechanisms of toxicity, genotoxicity, and carcinogenicity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Mechanism of Laxative Action

This compound laxatives are typically ingested as inactive glycosides (pro-drugs). In the colon, gut bacteria hydrolyze these glycosides into their active aglycone forms, such as sennidins, rhein, aloe-emodin (B1665711), and danthron. The laxative effect is primarily mediated by two mechanisms:

-

Alteration of Colonic Motility: The active metabolites stimulate the enteric nervous system, leading to increased peristalsis and accelerated colonic transit.[4]

-

Inhibition of Water and Electrolyte Absorption: They inhibit Na+/K+-ATPase in the colonic epithelium, which reduces the absorption of water, sodium, and chloride, thereby increasing the fluid volume in the lumen and softening the stool.[5][6]

Toxicological Profile

The primary toxicological concerns associated with long-term use of this compound laxatives are genotoxicity and carcinogenicity.

Genotoxicity

A significant body of evidence points to the genotoxic potential of several this compound derivatives, particularly in in vitro test systems.

Summary of Genotoxicity Data

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

| Danthron | Salmonella typhimurium (Ames Test) | With & Without | Positive | [7] |

| Mammalian Cell Cultures | With & Without | Positive | [7] | |

| Mouse Lymphoma L5178Y cells | Not specified | Positive (induced tk-mutations) | [8] | |

| Mouse Lymphoma L5178Y cells | Not specified | Positive (induced micronuclei) | [8] | |

| Aloe-emodin | Salmonella typhimurium (Ames Test) | With & Without | Positive (frameshift mutations in TA1537, TA1538, TA98) | [9] |

| Chromosomal Aberration Assay (CHO cells) | With & Without | Positive | [9] | |

| HPRT Assay (V79 cells) | With & Without | Negative | [9] | |

| In vivo Micronucleus Assay (Mouse) | N/A | Negative | [9] | |

| In vivo Chromosome Aberration (Rat) | N/A | Negative | [9] | |

| In vivo Comet Assay (Mouse Kidney & Colon) | N/A | Positive (primary DNA damage) | [10] | |

| Emodin | Mouse Lymphoma L5178Y cells | Not specified | Positive (induced tk-mutations) | [8] |

| Sennosides A & B | Bacterial Test Systems | With & Without | Negative | [11] |

| Senna (extract) | In vivo Micronucleus Assay (Mouse) | N/A | Negative | [11] |

Aloe-emodin demonstrates mutagenic effects in several in vitro assays, including the Ames test and chromosomal aberration assays with Chinese Hamster Ovary (CHO) cells.[9] However, in vivo studies have yielded conflicting results. While some studies found no genotoxic activity in micronucleus or chromosome aberration assays in rodents, others using the comet assay detected primary DNA damage in the kidney and colon of mice treated with high doses of aloe-emodin.[9][10] Danthron has also been shown to cause genetic damage in various in vitro systems.[7] In contrast, senna and its primary active components, sennosides, have generally tested negative for genotoxicity in vivo.[11]

Carcinogenicity

Long-term rodent bioassays have provided evidence of the carcinogenic potential of certain anthraquinones, most notably danthron.

Summary of Carcinogenicity Data in Rodents

| Compound | Species | Route | Dose / Concentration | Duration | Tumor Site | Result | Reference |

| Danthron | Male Rats | Diet | Not specified | 2 years | Colon, Cecum | Increased incidence of adenomas and adenocarcinomas | [7][12] |

| Male Mice | Diet | Not specified | 2 years | Liver | Increased incidence of hepatocellular carcinomas | [7][12] | |

| Senna | Sprague-Dawley Rats | Gavage | Up to 300 mg/kg/day | 2 years | Multiple Organs | No treatment-related neoplastic changes | [13] |

| p53+/- Mice | Feed | Up to 10,000 ppm | 40 weeks | Multiple Organs | No evidence of carcinogenic activity | [11][14] |

Oral administration of danthron in the diet has been shown to increase the incidence of benign and malignant intestinal tumors in male rats and liver cancer in male mice.[7] Based on this sufficient evidence in experimental animals, danthron is reasonably anticipated to be a human carcinogen.[7] In contrast, a 2-year study in Sprague-Dawley rats found no evidence of carcinogenicity for senna at doses up to 300 mg/kg/day.[13] Similarly, a 40-week study in genetically modified p53+/- mice showed no carcinogenic activity, although it did induce non-neoplastic epithelial hyperplasia of the large intestine.[11][14]

Signaling Pathways in Toxicity

The toxic effects of anthraquinones are thought to be mediated by multiple signaling pathways, primarily involving the induction of apoptosis and oxidative stress.

This compound-Induced Apoptosis in Colon Epithelial Cells

Long-term administration of anthraquinones like danthron can induce a wave of apoptosis in colonic surface epithelial cells.[15] This process is believed to contribute to the development of melanosis coli, a condition characterized by dark pigmentation of the colon lining.[5][15] The apoptotic bodies are phagocytosed by macrophages, which then accumulate in the lamina propria.[15] Studies on aloe-emodin in colon cancer cell lines have shown that it can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the release of cytochrome c from mitochondria, activation of caspases (caspase-3, -6, and -9), and downregulation of pro-survival pathways.[16][17]

Oxidative DNA Damage and Carcinogenesis

The mechanism for danthron's carcinogenicity is considered multifactorial, involving both genotoxicity and the promotion of chronic cell proliferation.[2] One proposed mechanism involves the generation of reactive oxygen species (ROS) through redox cycling.[18] Danthron can be reduced by enzymes like cytochrome P450 reductase, forming a semiquinone radical.[18] This radical can then react with oxygen to produce superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine.[18] This DNA damage, coupled with sustained cell proliferation stimulated by the laxative effect, may create an environment conducive to tumor development.[2][18]

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[19][20]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium.[20][21]

-

Methodology:

-

Strain Selection: A standard set of strains is used to detect various types of mutations (e.g., frameshift, base-pair substitution). Common strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[21]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from induced rodents (typically rats). This simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[19]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, with appropriate negative and positive controls. This is typically done using the plate incorporation or pre-incubation method.[20]

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible increase at one or more concentrations.[21]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is a key in vivo test for detecting cytogenetic damage.[22][23]

-

Principle: The test identifies substances that cause damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow.[22] When an erythroblast matures, it expels its main nucleus. Any lagging chromosome fragments or whole chromosomes left behind form small, secondary nuclei called micronuclei, which remain in the cytoplasm of the resulting anucleated polychromatic (immature) erythrocyte. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[22][23]

-

Methodology:

-

Animal Model: Typically, mice or rats are used.[22]

-

Dose Administration: The test substance is administered to the animals, usually via gavage or intraperitoneal injection. A preliminary range-finding study is often conducted to determine appropriate dose levels. The main study typically includes a vehicle control, a positive control, and at least three dose levels of the test substance.[23][24]

-

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.[23] Peripheral blood can also be used.

-

Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

-

Scoring: At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[23] The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.

-

Analysis: The frequency of MN-PCEs in treated groups is statistically compared to the vehicle control group. A positive result is a statistically significant, dose-dependent increase in MN-PCEs.[23]

-

Regulatory Status

Concerns over the carcinogenicity of certain anthraquinones have led to significant regulatory actions. In 1999, the U.S. Food and Drug Administration (FDA) reclassified the stimulant laxatives danthron and phenolphthalein (B1677637) as not generally recognized as safe and effective for over-the-counter (OTC) use, leading to their removal from the market.[3][25] More recently, the European Food Safety Authority (EFSA) and the European Commission have raised concerns about the safety of hydroxyanthracene derivatives, leading to prohibitions on certain aloe preparations and placing others under scrutiny.[26][27] Regulatory bodies generally recommend that this compound-containing laxatives should not be used for prolonged periods (e.g., longer than 1-2 weeks) without medical supervision.[27][28]

Conclusion